molecular formula C11H18O4 B012633 Diethyl cyclopentane-1,1-dicarboxylate CAS No. 4167-77-5

Diethyl cyclopentane-1,1-dicarboxylate

Cat. No. B012633
Key on ui cas rn: 4167-77-5
M. Wt: 214.26 g/mol
InChI Key: NAKRHRXBVSLQAO-UHFFFAOYSA-N
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Patent
US04792563

Procedure details

A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in dry tetrahydrofuran (50 cm3) was added to a stirred suspension of lithium aluminium hydride (2.3 g) in dry tetrahydrofuran (150 cm3) at 0° C. under an atmosphere of nitrogen. The mixture was allowed to warm to the ambient temperature then stood for 17 hours; GLC analysis of a withdrawn sample indicated the presence of starting ester at this time. Two further portions of lithium aluminium hydride (0.5 g and 3.0 g) were added and the mixture stirred for a total of 2.5 hours. After this time GLC analysis showed no starting material. The mixture was poured into a mixture of diethyl ether and water. The aqueous layer was separated and extracted twice with diethyl ether. The combined organic layers were washed with brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave the title compound (12.95 g) in 89% purity (by GLC analysis) as an off-white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:11](OCC)=[O:12])([C:6](OCC)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.O>O1CCCC1>[OH:7][CH2:6][C:1]1([CH2:11][OH:12])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
C1(CCCC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for a total of 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OCC1(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.95 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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